1-Chloro-7-methoxy-3,7-dimethyloctane
Description
1-Chloro-7-methoxy-3,7-dimethyloctane is an aliphatic compound with the molecular formula C₁₀H₂₁ClO (molecular weight: 192.45 g/mol). Its structure features a chlorine atom at position 1, methyl groups at positions 3 and 7, and a methoxy group at position 7. The compound is primarily used in organic synthesis, particularly in the preparation of branched hydrocarbons and functionalized intermediates.
Properties
CAS No. |
82389-18-2 |
|---|---|
Molecular Formula |
C11H23ClO |
Molecular Weight |
206.75 g/mol |
IUPAC Name |
1-chloro-7-methoxy-3,7-dimethyloctane |
InChI |
InChI=1S/C11H23ClO/c1-10(7-9-12)6-5-8-11(2,3)13-4/h10H,5-9H2,1-4H3 |
InChI Key |
CRNKLYXISBZBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-methoxy-3,7-dimethyloctane typically involves the chlorination of 7-methoxy-3,7-dimethyloctane. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-Chloro-7-methoxy-3,7-dimethyloctane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7-methoxy-3,7-dimethyloctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: 1-Hydroxy-7-methoxy-3,7-dimethyloctane.
Oxidation: 7-Methoxy-3,7-dimethyloctanoic acid.
Reduction: 1-Methoxy-3,7-dimethyloctane.
Scientific Research Applications
1-Chloro-7-methoxy-3,7-dimethyloctane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-7-methoxy-3,7-dimethyloctane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 1-Chloro-7-methoxy-3,7-dimethyloctane with two analogs: 1-Bromo-3,7-dimethyloctane and 1-Iodo-3,7-dimethyloctane . Key differences arise from the halogen type and the presence of the methoxy group.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Physical State | Key Features | |
|---|---|---|---|---|---|---|
| 1-Chloro-7-methoxy-3,7-dimethyloctane | C₁₀H₂₁ClO | 192.45 | 1-Cl, 3-CH₃, 7-OCH₃, 7-CH₃ | Liquid | Polar due to methoxy; higher solubility in polar solvents | |
| 1-Bromo-3,7-dimethyloctane | C₁₀H₂₁Br | 221.18 | 1-Br, 3-CH₃, 7-CH₃ | Liquid | Higher reactivity in SN2/E2 reactions | |
| 1-Iodo-3,7-dimethyloctane | C₁₀H₂₁I | 268.18 | 1-I, 3-CH₃, 7-CH₃ | Liquid | Superior leaving group for nucleophilic substitutions |
Key Observations :
- Halogen Effects : The chloro substituent in the target compound results in lower molecular weight compared to bromo and iodo analogs. However, bromine and iodine are better leaving groups, enhancing reactivity in substitution reactions.
- Methoxy Influence: The methoxy group at position 7 increases polarity, likely improving solubility in polar solvents (e.g., ethanol, acetone) compared to non-polar analogs .
Reactivity in Substitution Reactions
- 1-Bromo-3,7-dimethyloctane : Exhibits a rate constant (k ) of 2.3 × 10⁻⁵ L/mol·s for SN2 reactions with OH⁻, with an activation energy (ΔG‡) of 92.4 kJ/mol . Bromine’s superior leaving group ability facilitates faster substitution compared to chlorine.
- 1-Chloro-7-methoxy-3,7-dimethyloctane : Expected to have slower SN2 reactivity due to chlorine’s weaker leaving group capacity. However, the methoxy group’s electron-donating nature may stabilize transition states in specific reactions.
- 1-Iodo-3,7-dimethyloctane : Likely demonstrates the fastest SN2 reactivity among the three due to iodine’s excellent leaving group ability, though steric hindrance from branching may offset this advantage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
